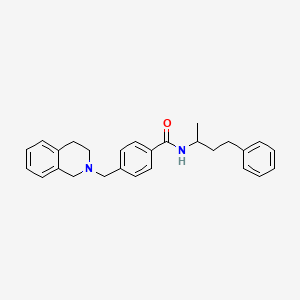![molecular formula C30H26I2N2O4 B15022125 2,2'-{(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodo-4-methylphenol)](/img/structure/B15022125.png)
2,2'-{(3,3'-dimethoxybiphenyl-4,4'-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodo-4-methylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-{(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodo-4-methylphenol) is a complex organic compound characterized by its biphenyl structure with methoxy, nitrilo, and iodo substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodo-4-methylphenol) typically involves multiple steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between 3,3’-dimethoxybiphenyl and an appropriate halide.
Introduction of Nitrilo Groups: The nitrilo groups are introduced via a Schiff base reaction, where the biphenyl compound reacts with an aldehyde in the presence of a base.
Iodination: The final step involves the iodination of the phenol groups using iodine and a suitable oxidizing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenol groups.
Reduction: Reduction reactions can target the nitrilo groups, converting them to amines.
Substitution: The iodo groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Amines or other reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound may be explored for its potential as a biochemical probe or as a precursor for bioactive molecules. Its structural features could interact with biological targets, providing insights into molecular mechanisms.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development and optimization.
Industry
In the industrial sector, the compound may find applications in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2’-{(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodo-4-methylphenol) would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrilo and iodo groups could play a role in binding interactions, while the biphenyl core provides structural stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-{(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[nitrilo(E)methylylidene]}bis(4-methylphenol): Similar structure but lacks the iodo groups.
2,2’-{(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[nitrilo(E)methylylidene]}bis(6-chloro-4-methylphenol): Similar structure with chloro substituents instead of iodo.
2,2’-{(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[nitrilo(E)methylylidene]}bis(6-bromo-4-methylphenol): Similar structure with bromo substituents instead of iodo.
Uniqueness
The presence of iodo groups in 2,2’-{(3,3’-dimethoxybiphenyl-4,4’-diyl)bis[nitrilo(E)methylylidene]}bis(6-iodo-4-methylphenol) imparts unique reactivity and potential for further functionalization. Iodo groups are larger and more polarizable than other halogens, which can influence the compound’s chemical behavior and interactions.
Propriétés
Formule moléculaire |
C30H26I2N2O4 |
|---|---|
Poids moléculaire |
732.3 g/mol |
Nom IUPAC |
2-[[4-[4-[(2-hydroxy-3-iodo-5-methylphenyl)methylideneamino]-3-methoxyphenyl]-2-methoxyphenyl]iminomethyl]-6-iodo-4-methylphenol |
InChI |
InChI=1S/C30H26I2N2O4/c1-17-9-21(29(35)23(31)11-17)15-33-25-7-5-19(13-27(25)37-3)20-6-8-26(28(14-20)38-4)34-16-22-10-18(2)12-24(32)30(22)36/h5-16,35-36H,1-4H3 |
Clé InChI |
JPSPXZFDAHWLNG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)I)O)C=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=CC4=C(C(=CC(=C4)C)I)O)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Thiophen-2-yl)-5-(2,4,6-trimethylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15022048.png)
![2-chloro-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B15022053.png)

![4-[(E)-({2-[(3-Fluorophenyl)formamido]acetamido}imino)methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B15022067.png)
![2,6-di-tert-butyl-4-{[(1-methyl-5-phenyl-1H-imidazol-2-yl)amino]methyl}phenol](/img/structure/B15022070.png)
![4-[(4-chlorobenzyl)oxy]-N'-{(Z)-[2-(prop-2-en-1-yloxy)phenyl]methylidene}benzohydrazide](/img/structure/B15022075.png)
![1-[2-(2-methoxyphenoxy)ethyl]-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B15022079.png)
![7-Fluoro-2-[2-(4-methoxyphenyl)ethyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15022080.png)
![3-[(4-Chlorobenzyl)sulfanyl]-6-methyl[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B15022096.png)
![N-(4-bromophenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B15022104.png)
![5-Amino-7-(4-chlorophenyl)-2-[(4-chlorophenyl)methylene]-3-oxo-4,7-dihydro-1,3-thiazolidino[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B15022106.png)
![N'-{[4-(2-chloroethyl)phenyl]sulfonyl}tetradecanehydrazide](/img/structure/B15022110.png)
![N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-2,4-dimethylbenzamide](/img/structure/B15022117.png)

